1-Iodo-1-phenylethane
Overview
Description
1-Iodo-1-phenylethane, also known as (1-Iodoethyl)benzene, is a chemical compound with the molecular formula C8H9I . It has a molecular weight of 232.06 . This compound is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 1-Iodo-1-phenylethane can be represented by the InChI string: InChI=1S/C8H9I/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3 . This structure can be viewed as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
1-Iodo-1-phenylethane has a melting point of 65-66 °C and a boiling point of 75-80 °C under a pressure of 2 Torr . The predicted density of this compound is 1.636±0.06 g/cm3 .Scientific Research Applications
Chiral Synthesis and Stereochemical Analysis:
- (Arnold, 1987): Describes the synthesis of (S)-2-Iodo-1-phenylethanol and its use for stereochemical analysis of chiral inorganic thiophosphates.
Reactivity and Dissociation Studies:
- (Takahashi & Kikuchi, 1991): Discusses the cleavage of the phenylethane radical cation, which is significant in understanding dissociative reactivity of arylalkane radical cations.
Pharmaceutical and Food Industry Applications:
- (More & Yadav, 2018): Explores the synthesis of 1-phenylethanol, a derivative of 1-Iodo-1-phenylethane, which is used in the pharmaceutical industry as an anti-inflammatory and analgesic drug, and in food products like chewing gums and yogurts.
Chemical Research and Synthesis:
- (Wittig, 1980): Talks about chemical research involving 1-Iodo-1-phenylethane and its derivatives, focusing on the synthesis and analysis of hydrocarbons and related compounds.
Vasorelaxant Effects Study:
- (Brito et al., 2013): Investigates the vasorelaxant effects of 1-nitro-2-phenylethane and its mechanism of action in inducing vasodilation.
Green Catalysis:
- (Villegas et al., 2007): Describes the use of natural Brazilian clays as catalysts in the reaction of styrene with iodine and alcohols, producing 2-iodo-1-phenylethanol.
Safety And Hazards
The safety data sheet for 1-Iodo-1-phenylethane suggests that it should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental ingestion or inhalation, immediate medical attention is required .
properties
IUPAC Name |
1-iodoethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9I/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVGFTKZAOQJEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80909880 | |
Record name | (1-Iodoethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80909880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodo-1-phenylethane | |
CAS RN |
10604-60-1 | |
Record name | (1-Iodoethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10604-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Iodo-1-phenylethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010604601 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1-Iodoethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80909880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-iodo-1-phenylethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.105 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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